m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene
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Overview
Description
M-(N,N,N-Trimethylammonio)-2,2,2-Trifluoro-1,1-Dihydroxyethylbenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a trimethylammonium group, a trifluoromethyl group, and two hydroxyl groups attached to a benzene ring
Preparation Methods
The synthesis of M-(N,N,N-Trimethylammonio)-2,2,2-Trifluoro-1,1-Dihydroxyethylbenzene typically involves multiple steps. One common synthetic route includes the reaction of a benzene derivative with trimethylamine and trifluoroacetic acid under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactions in specialized reactors to accommodate the need for higher quantities of the compound .
Chemical Reactions Analysis
M-(N,N,N-Trimethylammonio)-2,2,2-Trifluoro-1,1-Dihydroxyethylbenzene undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more functional groups on the benzene ring. Common reagents for these reactions include halides, amines, and alcohols.
Scientific Research Applications
M-(N,N,N-Trimethylammonio)-2,2,2-Trifluoro-1,1-Dihydroxyethylbenzene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of M-(N,N,N-Trimethylammonio)-2,2,2-Trifluoro-1,1-Dihydroxyethylbenzene involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial in the context of treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
M-(N,N,N-Trimethylammonio)-2,2,2-Trifluoro-1,1-Dihydroxyethylbenzene can be compared with other similar compounds, such as:
M-(N,N,N-Trimethylammonio)trifluoroacetophenone: This compound also contains a trimethylammonium group and a trifluoromethyl group but differs in its overall structure and functional groups.
N,N,N-Trimethylammonio)-6-deoxy-β-cyclodextrin: This compound features a trimethylammonium group attached to a cyclodextrin ring, highlighting differences in molecular architecture and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C11H15F3NO2+ |
---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
trimethyl-[3-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium |
InChI |
InChI=1S/C11H15F3NO2/c1-15(2,3)9-6-4-5-8(7-9)10(16,17)11(12,13)14/h4-7,16-17H,1-3H3/q+1 |
InChI Key |
KGVDBJQLTHWAJF-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=CC=CC(=C1)C(C(F)(F)F)(O)O |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC(=C1)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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